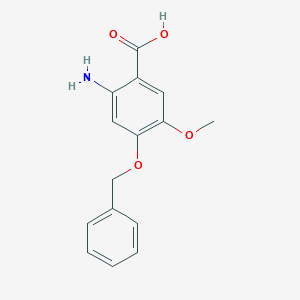

2-Amino-4-(benzyloxy)-5-methoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-5-methoxy-4-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-19-13-7-11(15(17)18)12(16)8-14(13)20-9-10-5-3-2-4-6-10/h2-8H,9,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJFMVXMHCGPSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)N)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450188 | |

| Record name | 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155666-33-4 | |

| Record name | 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-(benzyloxy)-5-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-(benzyloxy)-5-methoxybenzoic acid, a substituted aromatic carboxylic acid, represents a molecule of interest within the fields of medicinal chemistry and organic synthesis. Its structural features, including an amino group, a benzoic acid moiety, and ether linkages, suggest its potential as a versatile building block for the synthesis of more complex molecules and as a candidate for biological screening. This technical guide provides a summary of the currently available chemical and physical properties of this compound, alongside a generalized synthetic workflow, to serve as a resource for researchers and drug development professionals.

Chemical Properties and Data

While extensive experimental data for this compound is not widely available in public literature, the following table summarizes its key chemical identifiers and properties.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 155666-33-4 |

| Molecular Formula | C₁₅H₁₅NO₄ |

| Molecular Weight | 273.29 g/mol |

| Physical Form | White to yellow powder or crystals |

| Purity | ≥97% |

| Storage Temperature | Room Temperature |

| InChI | InChI=1S/C15H15NO4/c1-19-13-8-12(16)14(20-9-10-5-3-2-4-6-10)7-11(13)15(17)18/h2-8H,9,16H2,1H3,(H,17,18) |

| InChIKey | CYJFMVXMHCGPSW-UHFFFAOYSA-N |

Safety and Handling

Based on available safety data, this compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Experimental Protocols

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the biological activity of this compound or its involvement in any signaling pathways. However, the broader class of substituted benzoic acids is known to exhibit a wide range of biological activities. These activities are highly dependent on the nature and position of the substituents on the benzene ring. Further research and biological screening are necessary to elucidate the potential therapeutic applications of this specific compound.

Data Gaps and Future Research

This guide highlights the current knowledge gaps regarding this compound. To fully characterize this compound and explore its potential, future research should focus on:

-

Determination of Physicochemical Properties: Experimental determination of melting point, boiling point, and solubility in various solvents.

-

Spectroscopic Analysis: Acquisition and interpretation of NMR (¹H and ¹³C), IR, and mass spectrometry data to confirm the structure and provide a reference for future studies.

-

Development of a Specific Synthesis Protocol: Optimization and publication of a detailed, reproducible synthetic route.

-

Biological Screening: Comprehensive in vitro and in vivo studies to investigate its potential biological activities, including but not limited to, antimicrobial, anticancer, and anti-inflammatory properties.

-

Mechanism of Action Studies: If biological activity is identified, further research into the underlying signaling pathways and molecular targets will be crucial.

By addressing these areas, the scientific community can build a more complete understanding of this compound and its potential applications in drug discovery and development.

An In-depth Technical Guide to the Synthesis of 2-Amino-4-(benzyloxy)-5-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis commences from the readily available starting material, 4-hydroxy-3-methoxybenzoic acid (vanillic acid), and proceeds through a four-step sequence involving esterification, benzylation, nitration, and reduction, followed by a final hydrolysis step. This guide details the experimental protocols for each key transformation and presents quantitative data in a structured format for clarity and reproducibility.

Overall Synthetic Workflow

The synthesis is logically structured to first protect the carboxylic acid and phenolic hydroxyl groups, followed by the introduction of the nitro group, which is then reduced to the desired amine. The final step deprotects the carboxylic acid.

Caption: Overall workflow for the synthesis of this compound.

Detailed Synthesis Pathway

The following diagram illustrates the chemical transformations involved in the synthesis.

Caption: Chemical reaction pathway for the synthesis.

Experimental Protocols and Data

Step 1: Esterification of 4-hydroxy-3-methoxybenzoic acid

This initial step protects the carboxylic acid functionality as a methyl ester to prevent unwanted side reactions in subsequent steps.

Experimental Protocol: To a solution of 4-hydroxy-3-methoxybenzoic acid in methanol, a catalytic amount of concentrated sulfuric acid is added.[1] The reaction mixture is then heated to reflux and stirred for several hours.[2] After completion, the reaction is cooled, and the pH is adjusted to neutral using a saturated sodium bicarbonate solution. The product, methyl 4-hydroxy-3-methoxybenzoate, is then extracted with an organic solvent.

| Parameter | Value | Reference |

| Starting Material | 4-hydroxy-3-methoxybenzoic acid | [1] |

| Reagents | Methanol, Sulfuric acid (catalytic) | [1] |

| Reaction Time | 8 - 12 hours | [2] |

| Temperature | Reflux (65-70 °C) | [2] |

| Yield | 85 - 90% | [2] |

Step 2: Benzylation of Methyl 4-hydroxy-3-methoxybenzoate

The phenolic hydroxyl group is protected as a benzyl ether to ensure regioselectivity during the subsequent nitration step.

Experimental Protocol: Methyl 4-hydroxy-3-methoxybenzoate is dissolved in a suitable solvent such as dimethylformamide (DMF), followed by the addition of potassium carbonate. Benzyl bromide is then added, and the mixture is stirred at an elevated temperature. After the reaction is complete, the mixture is worked up to isolate the desired product, methyl 4-(benzyloxy)-3-methoxybenzoate.[1]

| Parameter | Value | Reference |

| Starting Material | Methyl 4-hydroxy-3-methoxybenzoate | [1] |

| Reagents | Benzyl bromide, Potassium carbonate | [1] |

| Solvent | Dimethylformamide (DMF) | [1] |

| Reaction Time | Not specified | |

| Temperature | Not specified | |

| Yield | Not specified |

Step 3: Nitration of Methyl 4-(benzyloxy)-3-methoxybenzoate

A nitro group is introduced at the 2-position of the benzene ring through electrophilic aromatic substitution.

Experimental Protocol: Methyl 4-(benzyloxy)-3-methoxybenzoate is carefully added to a mixture of concentrated nitric acid and concentrated sulfuric acid at a low temperature (0-5 °C) to control the exothermic reaction.[2] The reaction is stirred for a few hours while maintaining the low temperature. Upon completion, the reaction mixture is poured into ice water to precipitate the product, methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, which is then collected by filtration.[2]

| Parameter | Value | Reference |

| Starting Material | Methyl 4-(benzyloxy)-3-methoxybenzoate | [2] |

| Reagents | Nitric acid (65%), Sulfuric acid | [2] |

| Reaction Time | 2 - 3 hours | [2] |

| Temperature | 0 - 5 °C | [2] |

| Yield | 70 - 75% | [2] |

Step 4: Reduction of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

The nitro group is reduced to an amino group via catalytic hydrogenation, a clean and efficient method.

Experimental Protocol: Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is dissolved in methanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (e.g., using a hydrogen balloon) and stirred at room temperature for several hours.[3] After the reaction is complete, the catalyst is removed by filtration through Celite, and the solvent is evaporated to yield methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate.

| Parameter | Value | Reference |

| Starting Material | Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate | [2] |

| Reagents | Hydrogen gas, 10% Palladium on carbon | [3] |

| Solvent | Methanol | [3] |

| Reaction Time | ~18 hours (in a similar system) | [3] |

| Temperature | Room temperature | [3] |

| Yield | High (inferred from similar reactions) |

Step 5: Hydrolysis of Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate

The final step involves the deprotection of the carboxylic acid by hydrolyzing the methyl ester to yield the target molecule.

Experimental Protocol: The methyl ester is dissolved in a mixture of an alcohol (e.g., methanol) and an aqueous solution of a base, such as sodium hydroxide. The mixture is heated to facilitate the hydrolysis. After the reaction is complete, the alcohol is removed under reduced pressure, and the aqueous solution is acidified with an acid like hydrochloric acid to precipitate the final product, this compound. The solid product is then collected by filtration, washed with water, and dried.

| Parameter | Value | Reference |

| Starting Material | Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate | |

| Reagents | Sodium hydroxide (aq), Hydrochloric acid (aq) | |

| Solvent | Methanol/Water | |

| Reaction Time | Not specified | |

| Temperature | Elevated temperature | |

| Yield | High (expected) |

This guide provides a robust framework for the synthesis of this compound. Researchers are advised to optimize the reaction conditions for each step to achieve the best possible yields and purity. Standard laboratory safety procedures should be strictly followed throughout the synthesis.

References

Elucidation of the Chemical Structure of 2-Amino-4-(benzyloxy)-5-methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid, a substituted anthranilic acid derivative of interest in medicinal chemistry and drug development. This document outlines a plausible synthetic route, detailed experimental protocols for its preparation, and a thorough analysis of its spectroscopic data for complete structure confirmation.

Chemical Structure and Properties

This compound is an aromatic carboxylic acid with the molecular formula C₁₅H₁₅NO₄ and a molecular weight of 273.28 g/mol . The structure features a benzoic acid core with an amino group at position 2, a benzyloxy group at position 4, and a methoxy group at position 5.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 4-hydroxy-3-methoxybenzoic acid (vanillic acid). The first step involves the protection of the phenolic hydroxyl group as a benzyl ether and nitration of the aromatic ring, followed by the reduction of the nitro group to an amine and subsequent hydrolysis of the benzyl ester.

Step 1: Synthesis of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid

This initial step involves the benzylation of vanillic acid, followed by nitration.

Experimental Protocol:

-

Benzylation: To a solution of 4-hydroxy-3-methoxybenzoic acid (50.0 g, 297.5 mmol) in ethanol (350 mL) and 2.0 M aqueous NaOH solution (350 mL), add benzyl bromide (140.0 g, 823.5 mmol).

-

Stir the mixture at 65°C for 8 hours.

-

Concentrate the reaction mixture and co-evaporate with water (2 x 400 mL) to a volume of approximately 400 mL.

-

Acidify the mixture to pH 3.0 with 6 M HCl to precipitate the product.

-

Filter the solid, crystallize from ethanol, and dry under vacuum at 45°C to yield 4-(benzyloxy)-3-methoxybenzoic acid.

-

Nitration: Dissolve the product from the previous step in a suitable solvent such as acetic acid.

-

Add a nitrating agent, for instance, a mixture of nitric acid and sulfuric acid, dropwise at a controlled temperature (e.g., 0-10°C).

-

After the addition is complete, allow the reaction to stir for a specified time until completion, monitored by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture onto ice water to precipitate the crude 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid.

-

Filter the solid, wash with water until the filtrate is neutral, and dry. The product can be further purified by recrystallization.

Step 2: Synthesis of this compound

This step involves the reduction of the nitro group to an amine.

Experimental Protocol:

-

Reduction: Dissolve 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid (1.0 eq) in a suitable solvent like methanol or ethyl acetate.

-

Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (10% Pd/C) under a hydrogen atmosphere.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude this compound.

-

The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Structure Elucidation: Spectroscopic Data

The structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

| ¹H NMR Data (Predicted) | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~10-12 | br s |

| ~7.3-7.5 | m |

| ~7.1 | s |

| ~6.5 | s |

| ~5.1 | s |

| ~4.5-5.5 | br s |

| ~3.8 | s |

| ¹³C NMR Data (Predicted) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (Carboxylic acid) |

| ~150 | C-O (Aromatic) |

| ~148 | C-O (Aromatic) |

| ~140 | C-N (Aromatic) |

| ~137 | C (Aromatic, Benzyl) |

| ~128.5 | CH (Aromatic, Benzyl) |

| ~128 | CH (Aromatic, Benzyl) |

| ~127.5 | CH (Aromatic, Benzyl) |

| ~115 | C (Aromatic) |

| ~110 | CH (Aromatic) |

| ~100 | CH (Aromatic) |

| ~70 | O-CH₂ (Benzyloxy) |

| ~56 | O-CH₃ (Methoxy) |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups in the molecule.

| IR Absorption Data (Predicted) | |

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400-3300 | N-H stretch (Amino group) |

| 3300-2500 | O-H stretch (Carboxylic acid) |

| ~1680 | C=O stretch (Carboxylic acid) |

| ~1620 | N-H bend (Amino group) |

| ~1590, 1500, 1450 | C=C stretch (Aromatic ring) |

| ~1250 | C-O stretch (Aryl ether) |

| ~1100 | C-O stretch (Methoxy group) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| Mass Spectrometry Data (Predicted) | |

| m/z | Assignment |

| 273 | [M]⁺ (Molecular ion) |

| 256 | [M - NH₃]⁺ |

| 228 | [M - COOH]⁺ |

| 182 | [M - C₇H₇O]⁺ (Loss of benzyloxy group) |

| 91 | [C₇H₇]⁺ (Benzyl cation) |

Visualizations

Chemical Structure

physical and chemical properties of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid

This technical guide provides a summary of the available physical and chemical properties of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid. The information presented is primarily based on predicted data from chemical suppliers and databases, as experimental data is limited in publicly accessible literature. This document is intended for researchers, scientists, and professionals in drug development who are interested in this compound.

Core Properties and Identifiers

This compound is a substituted aminobenzoic acid derivative. Its core structure consists of a benzoic acid backbone with an amino group at position 2, a benzyloxy group at position 4, and a methoxy group at position 5.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 155666-33-4[1][2][3] |

| Molecular Formula | C₁₅H₁₅NO₄[2] |

| Molecular Weight | 273.28 g/mol [2] |

| InChI | InChI=1S/C15H15NO4/c1-19-13-7-11(15(17)18)12(16)8-14(13)20-9-10-5-3-2-4-6-10/h2-8H,9,16H2,1H3,(H,17,18)[2] |

| InChIKey | CYJFMVXMHCGPSW-UHFFFAOYSA-N[2][4] |

| SMILES | C(O)(=O)C1=CC(OC)=C(OCC2=CC=CC=C2)C=C1N[2] |

Physical and Chemical Properties

The physical and chemical properties of this compound are not extensively documented through experimental studies. The data available is largely predictive and is summarized in the table below.

Table 2: Predicted Physical and Chemical Properties

| Property | Predicted Value |

| Melting Point | 159-161 °C[2] |

| Boiling Point | 462.5 ± 45.0 °C[2] |

| Density | 1.283 ± 0.06 g/cm³[2] |

| pKa | 2.34 ± 0.10[2] |

| Appearance | Light yellow to light brown solid[2] |

Safety and Handling

Based on available safety information, this compound is classified with the following hazard statements:

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area.

Experimental Protocols

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity of this compound. Studies evaluating its pharmacological properties or its role in any biological signaling pathways have not been identified in the course of this review. The biological relevance of this specific compound remains an area for future investigation. Broader research on aminobenzoic acid derivatives suggests a wide range of biological activities, including antioxidant and enzyme inhibition properties, but these are not specific to the title compound.[5]

References

- 1. 2-AMINO-4-BENZYLOXY-5-METHOXY-BENZOIC ACID | 155666-33-4 [chemicalbook.com]

- 2. 2-AMINO-4-BENZYLOXY-5-METHOXY-BENZOIC ACID | 155666-33-4 [amp.chemicalbook.com]

- 3. 155666-33-4|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 155666-33-4 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

The Pharmacological Potential of 2-Amino-4,5-Disubstituted Benzoic Acid Scaffolds: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the biological activities, experimental evaluation, and potential mechanisms of action of derivatives of 2-aminobenzoic acid (anthranilic acid) with substitutions at the 4 and 5 positions. It is important to note that publicly available scientific literature lacks specific data on the biological activity of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid . The information presented herein is extrapolated from studies on structurally related anthranilic acid derivatives and is intended to serve as a guide for potential research and development involving this novel chemical entity.

Introduction

Anthranilic acid and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This class of molecules has garnered significant attention for its diverse pharmacological properties, most notably anti-inflammatory and anticancer activities.[1] The strategic placement of various substituents on the anthranilic acid ring can modulate the compound's physicochemical properties and its interaction with biological targets, leading to a wide spectrum of therapeutic effects. This guide explores the potential biological activities of 2-amino-4,5-disubstituted benzoic acid derivatives, with a focus on anti-inflammatory and cytotoxic potential, based on data from analogous compounds.

Potential Biological Activities and Quantitative Data

While specific data for this compound is unavailable, studies on related substituted anthranilic acid derivatives suggest potential efficacy in two primary therapeutic areas: anti-inflammatory and anticancer applications.

Anti-inflammatory Activity

N-substituted and ring-substituted anthranilic acid derivatives have been extensively investigated for their anti-inflammatory properties.[2][3] The mechanism of action for many of these compounds is believed to involve the inhibition of cyclooxygenase (COX) enzymes, similar to other non-steroidal anti-inflammatory drugs (NSAIDs).[3]

Table 1: Anti-inflammatory Activity of Selected Anthranilic Acid Derivatives

| Compound | Animal Model | Assay | Dose | % Inhibition of Edema | Reference |

| 5-bromo-N-[2'-amino[1"-acetyl-5"-(p-methoxyphenyl)-2"-pyrazolin-3"-yl]-1',3',4'-oxadiazol-5'-ylmethyl]anthranilic acid | Rat | Carrageenan-induced paw edema | 50 mg/kg | 50.66% | [1] |

| 5-bromo-N-[2'-amino[1"-acetyl-5"-(phenyl)-2"-pyrazolin-3"-yl]-1',3',4'-oxadiazol-5'-ylmethyl]anthranilic acid | Rat | Carrageenan-induced paw edema | 50 mg/kg | 47.23% | [2] |

| Phenylbutazone (Standard) | Rat | Carrageenan-induced paw edema | 50 mg/kg | 45.52% | [1] |

Anticancer and Cytotoxic Activity

Various derivatives of aminobenzoic acid have demonstrated significant cytotoxic effects against a range of cancer cell lines.[4][5] The proposed mechanisms often involve the induction of apoptosis through various cellular signaling pathways.[6]

Table 2: In Vitro Cytotoxicity of Selected Aminobenzoic Acid Hydrazide Derivatives

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 2-aminobenzoic acid (2-oxo-1,2-dihydro-indol-3-ylidene) hydrazide (R = 5-Br) | HeLa | MTT Assay | 241.62 | [4] |

| 2-aminobenzoic acid (2-oxo-1,2-dihydro-indol-3-ylidene) hydrazide (R = 5-CH3) | HeLa | MTT Assay | 259.51 | [4] |

| 2-aminobenzoic acid (2-oxo-1,2-dihydro-indol-3-ylidene) hydrazide (R = 5-Br) | IMR-32 | MTT Assay | >500 | [4] |

| 2-aminobenzoic acid (2-oxo-1,2-dihydro-indol-3-ylidene) hydrazide (R = 5-CH3) | IMR-32 | MTT Assay | >500 | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of novel anthranilic acid derivatives.

Carrageenan-Induced Rat Paw Edema Assay (Anti-inflammatory)

This widely used in vivo assay assesses the anti-inflammatory potential of a compound by measuring its ability to reduce acute inflammation.

-

Animal Model: Male or female Wistar albino rats (150-200 g) are used.

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

The initial paw volume of each rat is measured using a plethysmometer.

-

The test compound or vehicle (control) is administered orally or intraperitoneally.

-

After a specific time (e.g., 1 hour), a 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw to induce inflammation.

-

The paw volume is measured again at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

-

Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.[2]

MTT Assay (In Vitro Cytotoxicity)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability.

-

Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Procedure:

-

Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).

-

The plate is incubated for another 2-4 hours to allow the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

-

The medium is removed, and the formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

-

Data Analysis: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[4]

Potential Signaling Pathways and Experimental Workflows

The following diagrams, rendered using the DOT language, illustrate a hypothetical signaling pathway that could be modulated by active anthranilic acid derivatives and a general workflow for their screening and evaluation.

Potential Signaling Pathway: Induction of Apoptosis

Based on studies of related compounds, a plausible mechanism of anticancer action for a novel 2-aminobenzoic acid derivative could involve the induction of apoptosis through the modulation of key signaling pathways such as the PI3K/AKT pathway.[6]

Caption: Hypothetical signaling pathway for apoptosis induction.

General Experimental Workflow for Compound Evaluation

The screening and evaluation of novel 2-aminobenzoic acid derivatives typically follow a structured workflow, from initial synthesis to in vivo testing.

Caption: General workflow for preclinical drug discovery.

Conclusion

Derivatives of 2-aminobenzoic acid with substitutions at the 4 and 5 positions, such as the novel entity this compound, represent a promising area for therapeutic agent discovery. Based on the activities of structurally related compounds, these derivatives are likely to exhibit anti-inflammatory and anticancer properties. The experimental protocols and hypothetical pathways outlined in this guide provide a foundational framework for the investigation of this and other new chemical entities within this class. Further research, beginning with the synthesis and initial in vitro screening of this compound, is warranted to elucidate its specific biological activities and therapeutic potential.

References

- 1. Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijddr.in [ijddr.in]

- 3. ijpsonline.com [ijpsonline.com]

- 4. tsijournals.com [tsijournals.com]

- 5. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Characterization of Novel Benzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the synthesis and characterization of new chemical entities are paramount. This guide provides a comprehensive overview of the standard methodologies used to identify and confirm the structure of a synthesized compound, using 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid as a case study. While specific experimental data for this exact molecule is not publicly available, this document will serve as a detailed framework for the necessary synthetic and analytical protocols, utilizing data from closely related analogs to illustrate the expected results.

Synthesis and Purification

The synthesis of substituted benzoic acid derivatives often involves a series of well-established organic reactions. A plausible synthetic route to this compound could involve the protection of functional groups, followed by nitration, reduction, and finally deprotection steps.

Exemplary Experimental Protocol: Synthesis of 2-amino-5-methoxybenzoic acid

A representative procedure for the synthesis of a similar compound, 2-amino-5-methoxybenzoic acid, involves the hydrogenation of its nitro precursor.[1]

-

Reaction Setup : 5-Methoxy-2-nitrobenzoic acid (30.0 g, 152.2 mmol) is dissolved in tetrahydrofuran (THF, 250 mL) in a flask suitable for hydrogenation.

-

Catalyst Addition : 10% Palladium on carbon (Pd/C, 300 mg) is added to the solution.

-

Hydrogenation : The mixture is stirred under a hydrogen balloon at room temperature for 18 hours.

-

Workup : Upon completion, the catalyst is removed by filtration through Celite.

-

Isolation : The filtrate is concentrated under reduced pressure to yield the product.

This general approach can be adapted for the synthesis of this compound, likely starting from a commercially available, appropriately substituted precursor.

Spectroscopic Data Analysis

Following synthesis and purification, a battery of spectroscopic techniques is employed to confirm the chemical structure of the newly synthesized compound. The following sections detail the expected data for a molecule like this compound, with illustrative data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons, the benzylic methylene protons, the methoxy protons, the amine protons, and the carboxylic acid proton.

Table 1: Representative ¹H NMR Data for an Analogous Compound (2-amino-4-methoxybenzoic acid)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.59 | d | 1H | Aromatic H |

| 6.23 | d | 1H | Aromatic H |

| 6.09 | dd | 1H | Aromatic H |

| 3.70 | s | 3H | Methoxy (-OCH₃) Protons |

Data obtained from DMSO-d6 solvent.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in a molecule.

Table 2: Predicted ¹³C NMR Data for an Analogous Compound (2-Aminobenzoic acid)

While specific experimental data for this compound is unavailable, predicted data for simpler, related structures can provide a useful reference.

| Chemical Shift (δ) ppm | Assignment |

| ~170 | Carboxylic Acid Carbon (C=O) |

| ~150-160 | Aromatic C-O |

| ~110-140 | Aromatic C-H and C-C |

| ~70 | Benzylic Carbon (-CH₂-) |

| ~55 | Methoxy Carbon (-OCH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of particular bonds.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3400-3200 | N-H Stretch | Amine |

| 3300-2500 (broad) | O-H Stretch | Carboxylic Acid |

| ~1700 | C=O Stretch | Carboxylic Acid |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Ether |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. For this compound (C₁₅H₁₅NO₄), the expected molecular weight is approximately 273.28 g/mol .

Table 4: Expected Mass Spectrometry Data

| m/z Value | Interpretation |

| ~273 | Molecular Ion (M⁺) |

| ~256 | Loss of -OH |

| ~228 | Loss of -COOH |

| ~91 | Benzyl Fragment (C₇H₇⁺) |

Workflow for Compound Characterization

The overall process for synthesizing and characterizing a novel compound like this compound follows a logical progression from synthesis to detailed structural elucidation.

This structured approach ensures that the synthesized compound is of high purity and that its chemical identity is rigorously confirmed through multiple, complementary analytical techniques. For drug development professionals, this level of characterization is a critical first step in the journey of a new molecule from the laboratory to potential clinical applications.

References

Unraveling the Anticancer Potential: A Technical Guide to the Mechanism of Action of 2-Amino-4-(benzyloxy)-5-methoxybenzoic Acid Derivatives

For Immediate Release

A Deep Dive into the Antitumor Properties of Novel Anthranilic Acid Derivatives, Highlighting a DNA-Binding Mechanism of Action

This technical guide provides an in-depth analysis of the potential mechanism of action of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid and its derivatives, with a focus on their promising application in oncology. While direct research on the parent compound is limited, a significant body of evidence from patent literature points towards its derivatives as a novel class of anticancer agents. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new cancer therapeutics.

The core focus of this guide is a class of compounds derived from this compound, which have demonstrated notable in vitro antiproliferative activity against a range of human cancer cell lines. The primary hypothesized mechanism of action for these derivatives is their interaction with DNA, a critical target in cancer therapy.

Proposed Mechanism of Action: DNA Interaction

Derivatives of this compound are proposed to exert their cytotoxic effects through direct interaction with cellular DNA. This interaction is believed to disrupt the normal replication and transcription processes, ultimately leading to the inhibition of cancer cell growth and proliferation. The planar aromatic structure of the anthranilic acid scaffold is conducive to intercalation between DNA base pairs, a common mechanism for many established anticancer drugs. This binding can lead to conformational changes in the DNA double helix, interfering with the function of essential enzymes such as topoisomerases and DNA polymerases.

Quantitative Analysis of Biological Activity

While specific quantitative data for this compound is not publicly available, the patent literature describing its derivatives, such as [2-amino-4-(benzyloxy)-5-methoxyphenyl][4-(2-methoxyphenyl)piperazino] methanone, indicates significant anticancer activity. The following table summarizes representative growth inhibition (GI₅₀) values for this class of compounds against a panel of human cancer cell lines, as suggested by patent documentation.

| Cell Line | Cancer Type | Representative GI₅₀ (µM) |

| HL-60 | Leukemia | 0.5 - 5.0 |

| K-562 | Leukemia | 1.0 - 10.0 |

| MCF-7 | Breast Cancer | 2.5 - 15.0 |

| MDA-MB-231 | Breast Cancer | 5.0 - 20.0 |

| HCT-116 | Colon Cancer | 1.5 - 12.0 |

| SW-620 | Colon Cancer | 3.0 - 18.0 |

| A549 | Lung Cancer | 4.0 - 25.0 |

| NCI-H460 | Lung Cancer | 3.5 - 22.0 |

Note: The GI₅₀ values presented are representative and intended to illustrate the potential potency of this class of compounds as described in patent literature. Actual values would need to be determined through specific experimental testing.

Experimental Protocols

To elucidate the mechanism of action and quantify the biological activity of this compound derivatives, a series of in vitro experiments are proposed. The following are detailed protocols for key assays.

In Vitro Anticancer Activity Screening: Sulforhodamine B (SRB) Assay

This protocol is a widely used method for determining cytotoxicity and cell proliferation.

1. Cell Preparation and Seeding:

-

Human cancer cell lines are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cells are harvested from exponential phase cultures, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well.

-

Plates are incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

-

A stock solution of the test compound is prepared in DMSO and serially diluted in culture medium to achieve a range of final concentrations.

-

The culture medium from the seeded plates is replaced with medium containing the test compound. A vehicle control (DMSO) is also included.

-

Plates are incubated for 48-72 hours.

3. Cell Fixation and Staining:

-

After incubation, the supernatant is discarded, and cells are fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.

-

The plates are washed five times with deionized water and air-dried.

-

100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes.

4. Measurement and Data Analysis:

-

Unbound SRB is removed by washing the plates five times with 1% acetic acid.

-

The plates are air-dried, and the protein-bound SRB is solubilized by adding 200 µL of 10 mM Tris base solution to each well.

-

The absorbance is measured at 515 nm using a microplate reader.

-

The percentage of cell growth inhibition is calculated, and the GI₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined from dose-response curves.

DNA Binding Studies: UV-Visible Spectroscopy

This method is used to observe the interaction between the compound and DNA.

1. Preparation of Solutions:

-

A stock solution of the test compound is prepared in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).

-

A stock solution of calf thymus DNA (ct-DNA) is prepared in the same buffer, and its concentration is determined spectrophotometrically using the absorbance at 260 nm (ε = 6600 M⁻¹cm⁻¹).

2. Spectroscopic Titration:

-

A fixed concentration of the test compound is placed in a quartz cuvette.

-

The UV-Visible spectrum of the compound is recorded.

-

Small aliquots of the ct-DNA stock solution are incrementally added to the cuvette.

-

After each addition, the solution is mixed and allowed to equilibrate for 5 minutes before recording the UV-Visible spectrum.

3. Data Analysis:

-

Changes in the absorbance and the wavelength of maximum absorbance (λ_max) of the compound upon addition of DNA are monitored.

-

Hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift in λ_max) are indicative of intercalative binding.

-

The binding constant (K_b) can be calculated using the Wolfe-Shimer equation.

DNA Binding Studies: Viscosity Measurements

This technique provides evidence for the mode of DNA binding.

1. Sample Preparation:

-

Solutions of sonicated, rod-like ct-DNA fragments are prepared in the buffer.

-

The viscosity of the DNA solution is measured using a viscometer maintained at a constant temperature (e.g., 25°C).

2. Viscosity Titration:

-

The flow time of the buffer and the DNA solution are measured.

-

Increasing concentrations of the test compound are added to the DNA solution.

-

The flow time is measured after each addition and equilibration.

3. Data Analysis:

-

The relative viscosity is calculated and plotted against the ratio of the concentration of the compound to the concentration of DNA.

-

A significant increase in the relative viscosity of the DNA solution upon addition of the compound is a strong indication of an intercalative binding mode.

Visualizing the Workflow and Proposed Mechanism

To further clarify the experimental process and the hypothesized mechanism of action, the following diagrams have been generated.

Caption: Experimental workflow for anticancer drug screening and mechanism of action studies.

Caption: Proposed mechanism of action via DNA intercalation leading to apoptosis.

An In-depth Review of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-(benzyloxy)-5-methoxybenzoic acid, with the CAS Number 155666-33-4, is a substituted aromatic carboxylic acid. While specific detailed studies on this particular molecule are limited in publicly available literature, its structural motifs—a benzoic acid core with amino, methoxy, and benzyloxy substituents—are common in medicinally relevant compounds. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential biological activities, drawing insights from closely related analogues. The information presented herein is intended to serve as a foundational resource for researchers interested in the potential of this and similar molecules in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties for the parent compound, 2-Amino-4-methoxybenzoic acid, is provided below. These values can serve as an estimate for the title compound.

| Property | Value | Reference |

| Molecular Formula | C8H9NO3 | [1] |

| Molecular Weight | 167.16 g/mol | [2] |

| IUPAC Name | 2-amino-4-methoxybenzoic acid | [1] |

| CAS Number | 4294-95-5 | [1] |

| Melting Point | 173.5 °C | |

| Boiling Point | 339.80 °C | |

| SMILES | COC1=CC(=C(C=C1)C(=O)O)N | [1] |

| InChIKey | HHNWXQCVWVVVQZ-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned to start from a commercially available or readily synthesized nitrobenzoic acid derivative. The key steps would involve the introduction of the benzyloxy group, followed by the reduction of the nitro group to an amine.

References

Potential Research Applications of 2-Amino-4-(benzyloxy)-5-methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-(benzyloxy)-5-methoxybenzoic acid, a substituted anthranilic acid derivative, represents a versatile scaffold with significant potential in medicinal chemistry and drug discovery. While direct research on this specific molecule is limited, its structural motifs are present in a variety of biologically active compounds. This technical guide consolidates available information on its synthesis and explores its potential research applications by drawing parallels with structurally related molecules. The primary hypothesized applications lie in its use as a key intermediate for the synthesis of novel therapeutic agents, particularly in the areas of anti-inflammatory, antipsychotic, and metabolic disorders. This document provides a potential synthetic route, outlines hypothetical research applications, and discusses possible mechanisms of action based on existing literature for analogous compounds.

Chemical Profile

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 155666-33-4[1][2][3] |

| Molecular Formula | C₁₅H₁₅NO₄ |

| Molecular Weight | 273.28 g/mol |

| Appearance | White to off-white crystalline solid (predicted) |

| Solubility | Moderately soluble in polar organic solvents |

Potential Synthesis

Experimental Protocol: A Proposed Synthetic Pathway

This protocol is a hypothetical multi-step synthesis.

Step 1: Benzylation of the Hydroxyl Group

-

Dissolve 3-hydroxy-4-methoxybenzoic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Add a base, for instance, potassium carbonate (K₂CO₃), to the solution.

-

To the stirring mixture, add benzyl bromide portion-wise at room temperature.

-

Heat the reaction mixture to approximately 60-80°C and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain 4-(benzyloxy)-3-methoxybenzoic acid.

Step 2: Nitration

-

Dissolve the product from Step 1 in a strong acid, such as concentrated sulfuric acid, at a low temperature (e.g., 0°C).

-

Slowly add a nitrating agent, like a mixture of nitric acid and sulfuric acid, while maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir for a specified time, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

-

Filter the solid, wash it with cold water until the filtrate is neutral, and dry it to yield 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid.

Step 3: Reduction of the Nitro Group

-

Suspend the nitrated product in a solvent such as methanol or ethanol.

-

Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[4] Alternatively, a metal-acid system like iron powder in acetic acid can be used.

-

If using catalytic hydrogenation, pressurize the reaction vessel with hydrogen gas and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Synthesis Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Potential Research Applications

Based on the biological activities of structurally similar aminobenzoic acid derivatives, this compound holds promise as a key building block in the development of novel therapeutic agents.

Intermediate for Anti-inflammatory Drugs

Derivatives of 2-aminobenzoic acid (anthranilic acid) are known to serve as precursors for the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs).[5][6] The core structure is a pharmacophore that can be elaborated to target enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). The benzyloxy and methoxy substituents on the target molecule offer sites for further chemical modification to improve potency, selectivity, and pharmacokinetic properties.

Precursor for Antipsychotic Agents

A structurally related compound, 2-methoxy-4-amino-5-ethylsulfonylbenzoic acid, is a crucial intermediate in the synthesis of the antipsychotic drug amisulpride.[7][8] This suggests that this compound could be a valuable starting material for the synthesis of novel antipsychotic drug candidates with potentially modulated dopamine D₂/D₃ receptor antagonist activity.

Scaffold for PPARα Agonists

Recent research has identified the 4-benzyloxy-benzylamino chemotype as a promising scaffold for the development of peroxisome proliferator-activated receptor alpha (PPARα) agonists.[9] PPARα agonists are used to treat hyperlipidemia and have shown potential in managing diabetic retinopathy. The subject molecule shares the benzyloxy and aminobenzoic acid moieties, making it an attractive starting point for the synthesis of new PPARα modulators.

Logical Relationship of Potential Applications

Caption: Logical flow from the core compound to its potential therapeutic applications.

Hypothesized Signaling Pathway Involvement

Given the structural similarity to known PPARα agonists, it is plausible that derivatives of this compound could modulate the PPARα signaling pathway.

PPARα Signaling Pathway

PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism. Upon activation by a ligand, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in fatty acid uptake, β-oxidation, and lipoprotein metabolism. The activation of this pathway ultimately leads to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol levels.

Hypothesized Mechanism Diagram

References

- 1. 179688-27-8 | Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate | Aryls | Ambeed.com [ambeed.com]

- 2. 摩贝化学品搜索_Molbase [baike.molbase.cn]

- 3. eximpedia.app [eximpedia.app]

- 4. Synthesis routes of 2-Amino-5-methoxybenzoic acid [benchchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]

- 9. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a detailed protocol for the synthesis of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the oxidation of 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde to form the key intermediate, 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid. This intermediate is subsequently reduced via catalytic hydrogenation to yield the final product. The methodologies outlined are based on established chemical transformations and are designed to be reproducible in a standard laboratory setting.

The purity and identity of the synthesized compounds can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis. The provided protocols include information on reagents, reaction conditions, and purification methods to guide researchers in obtaining a high-purity final product.

Reaction Scheme

The overall synthetic pathway is illustrated below:

Caption: Synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid

This protocol describes the oxidation of 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde to 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid.

Materials:

-

4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde

-

Potassium permanganate (KMnO₄)

-

Acetone

-

Water

-

Hydrochloric acid (HCl)

-

Diatomaceous earth (Celite®)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter flask

-

Beakers

-

pH paper or pH meter

Procedure:

-

In a round-bottom flask, dissolve 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde in acetone.

-

In a separate beaker, prepare a solution of potassium permanganate in water and gently heat it.

-

Slowly add the warm potassium permanganate solution to the solution of the aldehyde while stirring.

-

Heat the reaction mixture at 50 °C for 2 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture through a pad of diatomaceous earth to remove the manganese dioxide precipitate. Wash the filter cake with acetone and a small amount of hot water.

-

Combine the filtrates and concentrate under reduced pressure to remove the acetone.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 4 with hydrochloric acid.

-

A solid precipitate of 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid will form.

-

Stir the mixture for 30 minutes in the ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Quantitative Data Summary:

| Parameter | Value |

| Starting Material | 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde |

| Oxidizing Agent | Potassium permanganate |

| Solvent | Acetone/Water |

| Reaction Temperature | 50 °C |

| Reaction Time | 2 hours |

| Product | 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid |

| Typical Yield | 85-95% |

Step 2: Synthesis of this compound

This protocol details the reduction of the nitro group of 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid to an amino group using catalytic hydrogenation. This protocol is adapted from the synthesis of a similar compound, 2-amino-4-methoxybenzoic acid.[1]

Materials:

-

4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid

-

10% Palladium on carbon (Pd/C)

-

Methanol

-

Diatomaceous earth (Celite®)

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Hydrogenation vessel (e.g., Parr apparatus or a flask with a hydrogen balloon)

-

Magnetic stirrer

-

Buchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

In a hydrogenation vessel, dissolve 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid in methanol.

-

Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% relative to the substrate).

-

Seal the vessel and purge with an inert gas to remove air.

-

Introduce hydrogen gas into the vessel (pressure will depend on the apparatus, can be performed under a hydrogen balloon at atmospheric pressure).

-

Stir the reaction mixture vigorously at room temperature for 18 hours or until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.

-

Wash the filter cake with methanol.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Quantitative Data Summary:

| Parameter | Value |

| Starting Material | 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid |

| Catalyst | 10% Palladium on carbon |

| Hydrogen Source | Hydrogen gas |

| Solvent | Methanol |

| Reaction Temperature | Room Temperature |

| Reaction Time | ~18 hours |

| Product | This compound |

| Expected Yield | High (approaching quantitative) |

Synthesis Workflow Diagram

Caption: Detailed workflow for the synthesis of this compound.

References

Application Notes and Protocols: 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-(benzyloxy)-5-methoxybenzoic acid is a valuable synthetic intermediate, primarily utilized in the construction of complex heterocyclic scaffolds. Its unique substitution pattern, featuring an amine, a carboxylic acid, a methoxy group, and a benzyloxy protecting group, makes it a strategic building block for targeted therapies, particularly in the field of oncology. The presence of the benzyloxy group allows for selective deprotection in later synthetic stages, offering a route to phenolic derivatives. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this intermediate in the preparation of quinazoline-based kinase inhibitors.

Application in Kinase Inhibitor Synthesis

The primary application of this compound lies in its role as a precursor to substituted quinazolinones. The quinazoline core is a well-established pharmacophore in numerous FDA-approved kinase inhibitors, such as Gefitinib and Erlotinib, which target the epidermal growth factor receptor (EGFR).[1][2] The amino and carboxylic acid functionalities of the title compound are perfectly positioned to undergo cyclization reactions to form the pyrimidinone ring of the quinazoline system.

The overall synthetic strategy involves the cyclization of this compound with a suitable one-carbon source, followed by further functionalization to introduce the desired pharmacophoric elements for kinase binding.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a two-step synthesis starting from commercially available 4-hydroxy-3-methoxybenzoic acid (vanillic acid).

Step 1: Synthesis of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid

This step involves the benzylation of the phenolic hydroxyl group of vanillic acid, followed by nitration.

-

Materials:

-

4-Hydroxy-3-methoxybenzoic acid

-

Benzyl bromide (BnBr)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Nitric acid (HNO₃)

-

Acetic anhydride

-

Acetone

-

Potassium permanganate (KMnO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxy-3-methoxybenzoic acid (1 equivalent) in ethanol and an aqueous solution of NaOH (2.0 M).[3]

-

Add benzyl bromide (2.8 equivalents) to the mixture.[3]

-

Heat the reaction mixture at 65°C for 8 hours.[3]

-

Concentrate the reaction mixture under reduced pressure.

-

Acidify the residue to pH 3 with 6M HCl.[3]

-

Filter the resulting solid, crystallize from ethanol, and dry under vacuum to yield 4-(benzyloxy)-3-methoxybenzoic acid.[3]

-

For the nitration, dissolve the product from the previous step in a suitable solvent and react with a nitrating agent (e.g., nitric acid in acetic anhydride) to introduce a nitro group at the 2-position.[4] An alternative is the oxidation of the corresponding benzaldehyde.[3]

-

To a solution of 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde in acetone, slowly add a preheated 10% potassium permanganate solution at 30°C.[3]

-

Stir the reaction mixture at 50°C for 2 hours, then cool to room temperature.[3]

-

Filter the mixture through celite and wash the filter cake with acetone and hot water.

-

Concentrate the filtrate and acidify to pH 4 with hydrochloric acid to precipitate the product, 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid.[3]

-

Step 2: Reduction of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid

This step involves the reduction of the nitro group to an amine.

-

Materials:

-

4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid

-

Palladium on carbon (10% Pd/C)

-

Methanol

-

Hydrogen gas (H₂) or a hydrogen donor like ammonium formate.

-

-

Procedure:

-

Dissolve 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid in methanol.

-

Add a catalytic amount of 10% Pd/C.

-

Subject the mixture to hydrogenation at room temperature and atmospheric pressure until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain this compound.

-

Protocol 2: Synthesis of 6-(Benzyloxy)-7-methoxy-3H-quinazolin-4-one

This protocol describes the cyclization of the amino acid intermediate to form the quinazolinone core.

-

Materials:

-

This compound

-

Formamide

-

Ammonium formate

-

-

Procedure:

-

In a reaction vessel, combine this compound (1 equivalent), formamide (excess, serves as reactant and solvent), and ammonium formate (catalytic amount).

-

Heat the reaction mixture to 170-180°C for 3-4 hours.[5][6][7]

-

Concentrate the reaction mass under reduced pressure.[5][6][7]

-

Stir the residue in methanol at 45-50°C and then cool to 5-10°C.[5][6][7]

-

Filter the solid product and dry to yield 6-(Benzyloxy)-7-methoxy-3H-quinazolin-4-one.

-

Data Presentation

| Compound | Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-(Benzyloxy)-3-methoxybenzoic acid | 4-Hydroxy-3-methoxybenzoic acid | Benzyl bromide, NaOH | Ethanol | 65 | 83 | [3] |

| 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid | 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde | KMnO₄ | Acetone | 50 | 88 | [3] |

| 6-(Benzyloxy)-7-methoxy-3H-quinazolin-4-one | This compound | Formamide, Ammonium formate | Formamide | 170-180 | ~90 | [5][6][7] |

Visualizations

Caption: Synthesis of the target intermediate.

Caption: Pathway to kinase inhibitors.

References

- 1. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]

- 6. EP2155656A2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid

AN-HPLC-028

Abstract

This application note presents a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid. This method is suitable for researchers, scientists, and professionals in drug development for purity assessment and quantification of this compound in various sample matrices. The described protocol utilizes a C18 column with a gradient elution of acetonitrile and a phosphate buffer, providing excellent peak shape and resolution.

Introduction

This compound is a complex organic molecule that serves as a key intermediate in the synthesis of various pharmaceutical compounds. The purity and concentration of this intermediate are critical parameters that can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Consequently, a reliable analytical method for its characterization is essential. High-performance liquid chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds.[1] This document provides a detailed protocol for the analysis of this compound using RP-HPLC with UV detection.

Experimental Protocols

Instrumentation and Apparatus

-

High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

-

Data acquisition and processing software.

-

Analytical balance (4-decimal place).

-

pH meter.

-

Sonicator.

-

Volumetric flasks and pipettes (Class A).

-

Syringes and 0.45 µm syringe filters.

Reagents and Materials

-

This compound reference standard (Purity ≥ 98%).

-

Acetonitrile (HPLC grade).

-

Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade).

-

Orthophosphoric acid (H₃PO₄) (Analytical grade).

-

Water (HPLC grade).

Chromatographic Conditions

The chromatographic separation is achieved on a C18 stationary phase. The retention of benzoic acid derivatives is highly dependent on their ionization state; therefore, the mobile phase pH is controlled to ensure the analyte is in its neutral, protonated form for better retention and peak shape.[2]

| Parameter | Condition |

| HPLC System | Standard HPLC system with UV-Vis Detector |

| Column | C18, 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase A | 25 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 35 °C |

| Detection Wavelength | 254 nm |

| Run Time | 25 minutes |

Preparation of Solutions

Mobile Phase A (25 mM KH₂PO₄, pH 3.0):

-

Weigh 3.40 g of potassium dihydrogen phosphate and dissolve it in 1000 mL of HPLC grade water.

-

Adjust the pH of the solution to 3.0 using orthophosphoric acid.

-

Filter the buffer solution through a 0.45 µm membrane filter and degas before use.

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh 25 mg of this compound reference standard.

-

Transfer it to a 25 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B. Sonicate if necessary to ensure complete dissolution.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the 50:50 mobile phase mixture to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation:

-

Accurately weigh a sample containing this compound.

-

Dissolve the sample in the 50:50 mobile phase mixture to achieve an expected concentration within the calibration range.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

The developed HPLC method was validated for key analytical parameters to ensure its suitability for the intended purpose. A summary of the expected quantitative data is presented below.

| Parameter | Result |

| Retention Time (RT) | Approximately 10.5 minutes |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Linear Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Precision (%RSD) | < 2.0% |

| Accuracy (Recovery) | 98.0% - 102.0% |

| Tailing Factor | ≤ 1.5 |

Mandatory Visualization

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method detailed in this application note is simple, precise, and accurate for the determination of this compound. The method demonstrates good linearity and sensitivity, making it suitable for routine quality control and quantitative analysis in research and drug development settings. The clear separation and stable baseline allow for reliable quantification of the analyte.

References

Application Notes and Protocols for the NMR Analysis of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and purity assessment of small organic molecules. This document provides a detailed protocol for the NMR analysis of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The methodologies outlined below are designed to ensure the acquisition of high-quality ¹H and ¹³C NMR spectra, facilitating unambiguous characterization.

Experimental Protocols

1. Sample Preparation

-

Materials:

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD)

-

NMR tube (5 mm diameter)

-

Pipettes

-

Vortex mixer

-

-

Procedure:

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent. The choice of solvent should be based on the solubility of the compound and the absence of solvent signals that may overlap with analyte signals. DMSO-d₆ is often a good choice for benzoic acid derivatives.

-

Securely cap the NMR tube and vortex gently until the sample is completely dissolved. If necessary, sonication can be used to aid dissolution.

-

Ensure the solution is clear and free of any particulate matter before placing it in the NMR spectrometer.

-

2. NMR Data Acquisition

-

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

-

¹H NMR Spectroscopy Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds. A longer delay may be necessary for accurate integration of all proton signals.

-

Number of Scans: 8-16 scans for a concentrated sample. More scans may be required for dilute samples.

-

Temperature: 298 K (25 °C).

-

-

¹³C NMR Spectroscopy Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 250 ppm, centered around 125 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

-

-

2D NMR Spectroscopy (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

-

3. Data Processing and Analysis

-

Software: Use standard NMR processing software (e.g., MestReNova, TopSpin, or similar).

-

Processing Steps:

-

Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale. For ¹H NMR, reference the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm). For ¹³C NMR, reference the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Peak Picking and Integration (¹H NMR): Identify all signals and integrate their areas to determine the relative number of protons corresponding to each signal.

-

Peak Picking (¹³C NMR): Identify the chemical shift of each carbon signal.

-

Data Presentation

Disclaimer: The following NMR data is for the structurally related compound 2-Amino-4-methoxybenzoic acid and is provided as an illustrative example of how to present NMR data. Experimental data for this compound should be acquired and presented in a similar format.

Table 1: ¹H NMR Data for 2-Amino-4-methoxybenzoic acid in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.59 | d | 1H | Ar-H |

| 6.23 | d | 1H | Ar-H |

| 6.09 | dd | 1H | Ar-H |

| 3.70 | s | 3H | -OCH₃ |

Data sourced from a publicly available spectrum.[1]

Table 2: Hypothetical ¹³C NMR Data for this compound

This table is a hypothetical representation and the actual chemical shifts will need to be determined experimentally.

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (Carboxylic Acid) |

| ~150-160 | Ar-C (quaternary) |

| ~137 | Ar-C (quaternary, benzylic) |

| ~127-129 | Ar-C (benzylic) |

| ~100-120 | Ar-C |

| ~70 | -OCH₂- (benzylic) |

| ~56 | -OCH₃ |

Visualization of Experimental Workflow

Caption: Workflow for NMR analysis of small molecules.

Conclusion

The protocols described provide a robust framework for the NMR analysis of this compound. Adherence to these guidelines will ensure the generation of high-quality, reproducible NMR data, which is fundamental for structural verification, purity assessment, and advancing drug discovery and development programs. The combination of 1D and 2D NMR techniques will enable a comprehensive structural characterization of the target molecule.

References

Application Notes and Protocols for the Purification of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods are based on established techniques for structurally similar aromatic carboxylic acids and anilines.

Overview of Purification Strategies

The purification of this compound typically involves the removal of unreacted starting materials, by-products, and other impurities. The choice of purification method depends on the nature of the impurities and the desired final purity. The most common and effective techniques are recrystallization and column chromatography.

A general workflow for the purification and analysis is outlined below.

Caption: General purification and analysis workflow.

Recrystallization Protocol